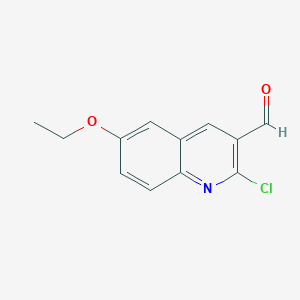

2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Descripción

Significance of the Quinoline (B57606) Ring System in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in the field of heterocyclic chemistry. numberanalytics.com Structurally, it consists of a bicyclic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. numberanalytics.com Also known as 1-azanaphthalene or benzo[b]pyridine, its molecular formula is C₉H₇N. numberanalytics.comnih.gov The nitrogen atom within the pyridine ring imparts distinct electronic properties, rendering the system relatively electron-deficient and influencing its chemical reactivity. numberanalytics.com

The historical importance of the quinoline nucleus is deeply connected to the development of pharmaceuticals. numberanalytics.com The discovery of quinine, isolated from the bark of the Cinchona tree in the 19th century as a treatment for malaria, marked the initial recognition of the therapeutic potential of quinoline-based structures. numberanalytics.compharmatutor.org This foundational discovery paved the way for the exploration of quinoline scaffolds in medicinal chemistry.

Beyond natural products like alkaloids, the quinoline ring is a privileged structure in synthetic chemistry, serving as a building block for a vast array of compounds with diverse pharmacological activities. pharmatutor.orgrsc.org Molecules incorporating the quinoline core have demonstrated a wide spectrum of biological effects, including antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govrsc.orgnih.gov In addition to its medicinal relevance, quinoline and its derivatives are utilized in various industrial applications, such as the manufacturing of paints and as solvents for resins. pharmatutor.org

Overview of 2-Chloroquinoline-3-carbaldehyde (B1585622) Analogues in Organic Synthesis and Medicinal Chemistry Research

Within the extensive family of quinoline derivatives, 2-chloroquinoline-3-carbaldehydes represent a particularly versatile class of synthetic intermediates. nih.govrsc.org These compounds are characterized by a chlorine atom at the 2-position and a formyl (carbaldehyde) group at the 3-position of the quinoline ring system. This specific arrangement of functional groups makes them highly valuable precursors for the synthesis of more complex heterocyclic systems. rsc.org

The primary method for synthesizing 2-chloroquinoline-3-carbaldehyde and its analogues is the Vilsmeier-Haack reaction. rsc.orgchemijournal.com This procedure typically involves the treatment of substituted acetanilides with a formylating agent, such as a complex of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) with N,N-dimethylformamide (DMF). rsc.orgnih.govtandfonline.com

The reactivity of 2-chloroquinoline-3-carbaldehydes is a key aspect of their utility in organic synthesis. The aldehyde group readily undergoes condensation reactions with various nucleophiles, including amines and hydrazines, to yield Schiff bases. rsc.orgnih.gov These reactions are fundamental steps in constructing fused heterocyclic systems, where another ring is built onto the quinoline framework. rsc.orgnih.gov The chlorine atom at the 2-position is also susceptible to nucleophilic substitution, further expanding the synthetic possibilities. researchgate.net

Researchers have focused on these analogues not only for their synthetic flexibility but also for their potential in medicinal chemistry. nih.govresearchgate.net The ability to generate a library of diverse fused and binary heterocyclic compounds from 2-chloroquinoline-3-carbaldehyde precursors allows for the exploration of new structures with potential biological activity, leveraging the established therapeutic importance of the quinoline nucleus. rsc.orgnih.govresearchgate.net

Data for 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

The subject of this article, this compound, is a specific analogue within this chemical class.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀ClNO₂ | sigmaaldrich.comrlavie.com |

| Molecular Weight | 235.67 g/mol | sigmaaldrich.com |

| CAS Number | 281208-98-8 | sigmaaldrich.comrlavie.com |

| Appearance | Solid | sigmaaldrich.comrlavie.com |

| InChI Key | BNLBYGHJJYCBEJ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CCOc1ccc2nc(Cl)c(C=O)cc2c1 | sigmaaldrich.com |

Structure

2D Structure

Propiedades

IUPAC Name |

2-chloro-6-ethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLBYGHJJYCBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354995 | |

| Record name | 2-chloro-6-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281208-98-8 | |

| Record name | 2-chloro-6-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 281208-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Ethoxyquinoline 3 Carbaldehyde

Vilsmeier-Haack Cyclization as a Primary Synthetic Route

The Vilsmeier-Haack reaction for quinoline (B57606) synthesis is a multi-step process that begins with the formation of the electrophilic Vilsmeier reagent. This is followed by an electrophilic aromatic substitution, cyclization, and subsequent hydrolysis.

Mechanism:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide precursor, in this case, N-(4-ethoxyphenyl)acetamide, attacks the Vilsmeier reagent. This electrophilic substitution typically occurs at the position ortho to the activating acetamido group. ijsr.net

Cyclization: The intermediate formed then undergoes an intramolecular cyclization. The oxygen of the acetyl group attacks the newly introduced carbon, leading to the formation of a six-membered ring.

Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present in the medium result in the formation of the chlorinated quinoline ring.

Hydrolysis: The reaction is terminated by pouring the mixture into ice-cold water. This hydrolyzes the iminium salt intermediate at the 3-position to yield the final carbaldehyde group. wikipedia.orgijsr.net

Reaction Conditions: The synthesis is typically carried out under anhydrous conditions. The substituted acetanilide is dissolved in DMF, and the solution is cooled to 0-5 °C. chemijournal.com Phosphorus oxychloride is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is heated, often at 80-90 °C, for several hours to facilitate the cyclization. chemijournal.comchemijournal.com The reaction progress can be monitored using thin-layer chromatography (TLC). chemijournal.com Upon completion, the mixture is carefully poured into crushed ice, leading to the precipitation of the crude product, which can then be filtered and purified by recrystallization, typically from ethyl acetate (B1210297). ijsr.net

| Parameter | Condition |

| Reactants | N-(4-ethoxyphenyl)acetamide, POCl₃, DMF |

| Temperature | 0-5 °C for reagent addition, then 80-90 °C for reflux |

| Reaction Time | 4-10 hours |

| Work-up | Poured into ice water, filtered |

| Purification | Recrystallization from ethyl acetate |

The direct precursor for the synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction is N-(4-ethoxyphenyl)acetamide (also known as 4-ethoxyacetanilide). chemijournal.comchemijournal.com This starting material is prepared through the acetylation of the corresponding aromatic amine, 4-ethoxyaniline.

The acetylation process is a standard and straightforward procedure in organic synthesis. nih.gov It involves treating 4-ethoxyaniline with an acetylating agent, most commonly acetic anhydride, often in the presence of glacial acetic acid. chemijournal.comchemijournal.com The reaction mixture is typically heated for a short period to ensure complete conversion. This preparatory step is crucial as it introduces the acetyl group that will ultimately form part of the heterocyclic ring of the quinoline.

| Starting Material | Acetylating Agent | Product (Precursor) |

| 4-ethoxyaniline | Acetic Anhydride | N-(4-ethoxyphenyl)acetamide |

The Vilsmeier reagent is the key electrophile in this synthesis and is not a single compound but rather a combination of reagents that generate the reactive species in situ. The most common combination is phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF). chemijournal.comijsr.net

N,N-Dimethylformamide (DMF): DMF serves a dual purpose in the reaction. It acts as the solvent for the reaction and is also the source of the formyl group (-CHO) that is introduced at the 3-position of the quinoline ring. ijsr.net

Phosphorus Oxychloride (POCl₃): POCl₃ is the activating agent. It reacts with the oxygen atom of DMF, making it a good leaving group. This facilitates the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent), [CH(Cl)=N(CH₃)₂]⁺. wikipedia.org Furthermore, POCl₃ acts as a dehydrating agent during the cyclization step and is the source of the chlorine atom that is incorporated at the 2-position of the quinoline ring. niscpr.res.in

The combination of DMF and POCl₃ is considered an efficient, economical, and mild reagent system for the formylation and cyclization of reactive aromatic substrates. ijsr.net

Considerations for Regioselectivity in Quinoline Synthesis

The Vilsmeier-Haack cyclization of N-arylacetamides is a regioselective process, meaning that the position of substituents on the final quinoline ring is controlled by the structure of the starting acetanilide. researchgate.net

The formation of the quinoline ring involves an intramolecular electrophilic cyclization. The position of this cyclization on the aromatic ring is directed by the activating nature of the acetamido group (-NHCOCH₃) and the electronic effects of any other substituents present.

In the synthesis of this compound, the starting material is N-(4-ethoxyphenyl)acetamide. The ethoxy group at the para position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The cyclization occurs at the carbon atom ortho to the directing acetamido group. Due to the para-position of the ethoxy group relative to the acetamido group, the cyclization exclusively leads to the formation of the 6-ethoxy-substituted quinoline derivative. researchgate.net Studies have shown that N-arylacetamides bearing electron-donating groups generally give good yields of the corresponding quinolines. researchgate.netresearchgate.net

| Precursor Substituent Position (on Acetanilide) | Directs Cyclization to Form | Resulting Quinoline Substituent Position |

| para- (e.g., 4-ethoxy) | ortho- to acetamido group | 6-substituted (e.g., 6-ethoxy) |

| meta- (e.g., 3-methyl) | ortho- or para- to acetamido | 5- or 7-substituted |

| ortho- (e.g., 2-methyl) | ortho- to acetamido group | 8-substituted |

Chemical Reactivity and Functional Group Transformations of 2 Chloro 6 Ethoxyquinoline 3 Carbaldehyde

Reactions at the C-2 Chloro Substituent

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). rsc.org This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the formyl group. The C-2 position is activated towards attack by various nucleophiles, allowing for the displacement of the chloride ion. libretexts.org

This reaction pathway is crucial for introducing a wide range of functional groups at this position. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then undergo further transformations like cyclization to form tetrazole derivatives. researchgate.net Similarly, amines, thiols, and alkoxides can displace the chloro substituent to yield the corresponding 2-amino, 2-thio, and 2-alkoxyquinolines, respectively.

Table 2: Nucleophilic Substitution at C-2

| Nucleophile | Product Type |

|---|---|

| Sodium Azide | 2-Azidoquinoline derivative |

| Amines (R-NH₂) | 2-Aminoquinoline derivative |

| Thiols (R-SH) | 2-Thioquinoline derivative |

These substitution reactions significantly expand the synthetic utility of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, enabling the creation of a diverse library of quinoline derivatives. researchgate.net

Nucleophilic Substitution Reactions

The C2-chloro substituent on the quinoline ring is highly susceptible to nucleophilic substitution, a fundamental reaction class for this scaffold. ksu.edu.sa In these reactions, the carbon atom bonded to the chlorine is electrophilic, readily undergoing attack by a wide array of nucleophiles. ksu.edu.sa This process, often proceeding through an SNAr (nucleophilic aromatic substitution) mechanism, results in the displacement of the chloride ion and the formation of a new bond with the incoming nucleophile.

A variety of nucleophiles can be employed to functionalize the C2 position. For instance, reaction with azidotrimethylsilane (B126382) in methanol (B129727) leads to the formation of a tetrazolo[1,5-a]quinoline (B14009986) derivative. This transformation occurs via a nucleophilic substitution followed by a ring-chain azido-tautomerization and subsequent nucleophilic addition. nih.gov Similarly, amines and thiols can act as effective nucleophiles. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with thiomorpholine (B91149) in the presence of potassium carbonate yields the corresponding 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org These substitutions are crucial as they introduce new functionalities that can be used for further synthetic elaborations.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| Azide | Azidotrimethylsilane, Methanol | Tetrazolo[1,5-a]quinoline derivative | nih.gov |

| Thiomorpholine | Potassium Carbonate, Ethanol, Heat | 2-Thiomorpholino-quinoline-3-carbaldehyde | rsc.org |

| Benzylamine | - | 4-Benzylamino derivative | arkat-usa.org |

| Anilines | Triethylamine | 4-Phenylamino derivative | arkat-usa.org |

Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes

The chloro group at the 2-position can be readily hydrolyzed to a hydroxyl group, which then tautomerizes to the more stable keto form, yielding a 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, also known as a quinolone. rsc.org This transformation is significant as it converts the chloroquinoline scaffold into the quinolone core, a privileged structure in medicinal chemistry. nih.gov

A highly efficient method for this hydrolysis involves microwave irradiation. nih.govrsc.org Heating 2-chloro-3-formylquinolines with a mixture of acetic acid and sodium acetate (B1210297) under microwave conditions at 320 W provides the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehydes in good yields. nih.govrsc.org These resulting 2-oxo derivatives are themselves valuable synthons for further chemical synthesis. rsc.org

Cyclization Reactions for Fused Heterocyclic Systems

The dual functionality of this compound makes it an exceptional precursor for constructing fused heterocyclic systems. Both intramolecular and intermolecular pathways, including powerful multicomponent reactions, leverage the reactivity of the chloro and aldehyde groups to build molecular complexity in a single step.

Intramolecular and Intermolecular Cyclizations

The aldehyde and chloro groups can participate in sequential reactions to form new rings. A common strategy involves an initial intermolecular reaction at the aldehyde group, such as condensation with a binucleophile, followed by an intramolecular cyclization where the second nucleophilic site displaces the C2-chloro atom.

An example of this is the reaction with phenylhydrazine (B124118). nih.govrsc.org Initially, condensation between the aldehyde group of a 2-chloro-6-substituted-quinoline-3-carbaldehyde and phenylhydrazine forms a Schiff base intermediate. nih.govrsc.org Subsequent heating of this intermediate in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) triggers an intramolecular cyclization, yielding a 1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.govrsc.org Similarly, intermolecular cyclizations can occur, for instance, in the reaction between 3-chloro-3-phenylacrylaldehyde and 1,2,3,4-tetrahydroisoquinoline, which proceeds through a 1,4-addition/elimination followed by an intramolecular cyclization to form pyrrolo[2,1-a]isoquinolines. researchgate.net

Table 2: Examples of Cyclization Reactions

| Reaction Type | Reactants | Key Steps | Fused System | Citation |

|---|

Multicomponent Reactions (MCRs) Incorporating the 2-Chloroquinoline-3-carbaldehyde Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for synthesizing complex molecules. nih.gov The 2-chloroquinoline-3-carbaldehyde scaffold is an excellent substrate for various MCRs.

Several three-component reactions utilize 2-chloroquinoline-3-carbaldehydes to build diverse heterocyclic frameworks. In one such reaction, substituted 2-chloro-3-formylquinolines, various anilines, and 2-mercaptoacetic acid react in the presence of a β-cyclodextrin-SO₃H catalyst under solvent-free conditions to furnish quinolinyl-thiazolidinones. nih.gov

Another powerful example is the L-proline catalyzed reaction between 2-chloro-3-formylquinolines, 6-amino-pyrimidine-2,4(1H,3H)-diones, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one in refluxing ethanol. This MCR yields complex dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is another three-component process involving heterocyclic amidines, aldehydes, and isocyanides to generate fused heterobicyclic products. beilstein-journals.org

Table 3: Examples of Three-Component Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions/Catalyst | Product | Citation |

|---|---|---|---|---|---|

| 2-Chloro-3-formylquinoline | Substituted Aniline | 2-Mercaptoacetic acid | β-cyclodextrin-SO₃H, Solvent-free | Quinolinyl-thiazolidinone | nih.gov |

| 2-Chloro-3-formylquinoline | 6-Amino-pyrimidine-2,4(1H,3H)-dione | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline, Ethanol, Reflux | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-dione | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | 6-Aminouracil | Dimedone | L-proline, Reflux | 1,4-Dihydrobenzo[b] nih.govchemijournal.comnaphthyridine | researchgate.net |

Four-component reactions (4CRs) further enhance synthetic efficiency. The Ugi four-component reaction is a classic example, typically combining an amine, a carbonyl compound (like an aldehyde), a carboxylic acid, and an isocyanide to produce α-acylaminoamides. beilstein-journals.org This reaction is highly versatile and can be adapted to create a wide range of heterocyclic structures. beilstein-journals.orgbeilstein-journals.org While a specific Ugi reaction involving this compound is not prominently detailed in the provided context, the scaffold is suitable for such transformations.

Another relevant 4CR is the Hantzsch-type synthesis, which can be used to produce tetrahydrodipyrazolo-pyridines from components like ethyl acetoacetate, an aldehyde, hydrazine (B178648), and ammonium (B1175870) acetate, often using a biocatalyst. mdpi.com Furthermore, lipase-catalyzed 4CRs have been reported for the synthesis of dihydropyrano[2,3-c]pyrazoles from a mixture of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile, demonstrating the potential for complex assemblies in a single, environmentally friendly step. mdpi.com

Table 4: General Schemes for Four-Component Reactions

| Reaction Name | General Reactants | Typical Product | Citation |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylaminoamide | beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | 1,4-Dihydropyridine | mdpi.com |

| Lipase-catalyzed 4CR | Aldehyde, Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile | Dihydropyrano[2,3-c]pyrazole | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 6 Ethoxyquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of quinoline (B57606) derivatives.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, distinct signals are expected for the aldehyde proton, the aromatic protons on the quinoline core, and the protons of the ethoxy group.

The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet far downfield, often in the range of δ 9.0-11.0 ppm. ijsr.net For instance, in the parent 2-chloroquinoline-3-carbaldehyde (B1585622), this proton signal is observed at δ 10.59 ppm. ijsr.net The protons on the quinoline ring system resonate in the aromatic region (δ 7.0-9.0 ppm). The H-4 proton is expected to be a singlet at a downfield position (around δ 8.7 ppm) due to the anisotropic effects of the heterocyclic ring and the adjacent aldehyde group. ijsr.net

The ethoxy group at the C-6 position introduces two characteristic signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other. The electron-donating nature of the ethoxy group influences the chemical shifts of the protons on the benzene (B151609) ring portion of the quinoline system.

Detailed analysis of related 6-substituted-2-chloroquinoline-3-carbaldehydes confirms these patterns. For example, derivatives are characterized by an aldehyde proton signal appearing between δ 9-11 ppm. ijsr.net The structures of various synthesized derivatives are routinely confirmed by ¹H NMR spectroscopy. chemijournal.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~10.5 | Singlet | H-1' (CHO) |

| ~8.7 | Singlet | H-4 |

| ~8.0 | Doublet | H-8 |

| ~7.7 | Doublet of doublets | H-7 |

| ~7.3 | Doublet | H-5 |

| ~4.2 | Quartet | -OCH₂CH₃ |

Note: Chemical shifts for aromatic protons are estimates based on related structures.

¹³C NMR spectroscopy provides information on all unique carbon atoms within a molecule. For this compound, twelve distinct signals are expected. The carbon of the aldehyde group (C=O) is typically found significantly downfield, often in the range of 190-200 ppm. rsc.org Carbons in the aromatic and heteroaromatic rings resonate between approximately 115-160 ppm. oregonstate.edu

The carbon atom attached to the chlorine (C-2) is expected to have a chemical shift influenced by the electronegative halogen. The carbons of the ethoxy group will appear in the upfield region of the spectrum, with the -OCH₂- carbon typically around 60-70 ppm and the -CH₃ carbon around 15-20 ppm. The structural integrity of newly synthesized quinoline-3-carbaldehyde analogues is consistently confirmed through ¹³C NMR analysis. asianpubs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~191 | C=O (Aldehyde) |

| ~158 | C-6 |

| ~148 | C-2 |

| ~146 | C-8a |

| ~138 | C-4 |

| ~131 | C-8 |

| ~128 | C-4a |

| ~125 | C-3 |

| ~122 | C-7 |

| ~105 | C-5 |

| ~64 | -OCH₂CH₃ |

Note: Chemical shifts are estimates based on typical values for substituted quinolines. rsc.orgoregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorptions are associated with the aldehyde group. A strong, sharp peak for the carbonyl (C=O) stretch is expected in the region of 1690-1715 cm⁻¹. ijsr.net For the closely related 2-chloroquinoline-3-carboxaldehyde, this peak is observed experimentally at 1691 cm⁻¹. nih.gov Additionally, the C-H bond of the aldehyde group gives rise to characteristic stretching vibrations, often seen as two distinct peaks between 2700-2900 cm⁻¹. ijsr.net

Other significant vibrations include:

Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region. ijsr.netchemijournal.com

C-O-C stretching: Asymmetric and symmetric stretches from the ethoxy group, typically in the 1050-1250 cm⁻¹ range.

C-Cl stretching: A band in the lower frequency region, usually around 700-800 cm⁻¹, indicative of the chloro-substituent. chemijournal.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2900, 2720-2780 | C-H Stretch | Aldehyde (CHO) |

| 1690-1715 | C=O Stretch | Aldehyde (CHO) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1050-1250 | C-O Stretch | Aryl Ether (-O-CH₂) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental composition. The molecular formula of this compound is C₁₂H₁₀ClNO₂. sigmaaldrich.comchemscene.com HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion peak [M+H]⁺. The high accuracy of the measurement allows for differentiation between compounds with the same nominal mass but different elemental formulas.

Table 4: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₂H₁₀ClNO₂ | 235.03998 |

| [M+H]⁺ | C₁₂H₁₁ClNO₂⁺ | 236.04726 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a synthesized compound and confirming its identity in a mixture.

For the analysis of this compound, a sample would be injected into an LC system, typically with a reversed-phase column. The compound would elute at a characteristic retention time. The eluent would then be introduced into the mass spectrometer. The MS detector would confirm that the peak eluting at the specific retention time has the correct mass-to-charge ratio corresponding to the protonated molecule ([M+H]⁺) of the target compound. This confirms both the identity and purity of the sample in a single analysis. LC-MS techniques are widely applied in the characterization of various quinoline derivatives. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for the analysis of moderately polar, thermally sensitive, and high molecular weight compounds. This method allows for the ionization of molecules directly from a solution into the gas phase, typically with minimal fragmentation.

For a compound such as this compound, ESI-MS analysis in positive ion mode would be expected to readily produce a protonated molecular ion, [M+H]⁺. The presence of the basic nitrogen atom within the quinoline ring system and oxygen atoms in the ethoxy and carbaldehyde groups facilitates protonation. Given the molecular formula C₁₂H₁₀ClNO₂, the monoisotopic mass of this compound is approximately 235.04 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be circa 236.05.

A key diagnostic feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This would result in two prominent peaks in the mass spectrum for the protonated molecule: one at m/z ≈ 236.05 (corresponding to the ³⁵Cl isotope) and another, less intense peak at m/z ≈ 238.05 (corresponding to the ³⁷Cl isotope), with their relative intensities being approximately 3:1. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). By selecting the protonated molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced, aiding in the confirmation of its chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for the analysis of volatile and thermally stable compounds. The applicability of GC-MS for this compound would depend on its thermal stability and volatility under the conditions used in the GC inlet.

If the compound is sufficiently stable, it would first be separated from other components in a mixture based on its boiling point and interactions with the GC column's stationary phase. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The molecular ion peak would exhibit the characteristic 3:1 isotopic pattern for chlorine at m/z ≈ 235 and 237. The resulting mass spectrum serves as a molecular "fingerprint," with a unique fragmentation pattern that can be used for structural elucidation and confirmation by comparing it to spectral libraries. Expected fragmentation pathways could include the loss of the aldehyde group (–CHO), the chlorine atom (–Cl), or the ethoxy group (–OC₂H₅). While specific experimental GC-MS data for this compound is not detailed in the available literature, the technique remains a principal method for its identification and purity assessment, provided the compound meets the volatility and stability requirements. jmchemsci.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure and properties of a molecule.

While the specific crystal structure of this compound is not available in the reviewed literature, extensive crystallographic data exists for its close structural analog, 2-Chloro-6-methoxyquinoline-3-carbaldehyde . nih.govresearchgate.net The structural parameters of this methoxy derivative offer valuable insights into the expected solid-state conformation of the ethoxy compound.

The crystal structure of 2-Chloro-6-methoxyquinoline-3-carbaldehyde reveals that the quinoline fused-ring system is essentially planar. nih.govresearchgate.net The formyl group (aldehyde) is observed to be slightly twisted out of this plane. nih.govresearchgate.net This planarity is a common feature in related quinoline derivatives, such as 2-Chloro-6-methylquinoline-3-carbaldehyde, which also possesses a nearly planar fused-ring system. nih.govresearchgate.net

The detailed crystallographic data for 2-Chloro-6-methoxyquinoline-3-carbaldehyde, determined at a temperature of 290 K, is summarized in the table below. nih.gov It is anticipated that this compound would exhibit similar molecular geometry and packing characteristics.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7072 (9) |

| b (Å) | 14.3474 (13) |

| c (Å) | 9.3487 (10) |

| β (°) | 109.415 (2) |

| Volume (ų) | 974.98 (18) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.510 |

| Radiation | Mo Kα |

| Final R-factor [I > 2σ(I)] | 0.038 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and properties of molecules. fu-berlin.de For quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets, have proven effective in providing accurate predictions. nih.govnih.gov

Theoretical geometry optimization of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, allows for the prediction of its most stable three-dimensional structure. nih.govnih.gov These calculations determine bond lengths, bond angles, and dihedral angles that minimize the molecule's energy. For similar quinoline derivatives, studies have shown good agreement between theoretically calculated geometric parameters and those determined experimentally through X-ray crystallography. researchgate.net For instance, in a related compound, 2-chloro-6-methoxyquinoline-3-carbaldehyde, the quinoline ring system is observed to be planar. researchgate.netnih.gov The planarity of the quinoline core is a common feature in these types of molecules. nih.gov The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Below is a table showcasing typical theoretically predicted bond lengths for a similar compound, 2-chloroquinoline-3-carboxaldehyde, which provides an indication of the expected values for this compound. nih.gov

Table 1: Theoretical Bond Lengths of a Related Quinoline Derivative

| Bond | Theoretical Bond Length (Å) |

|---|---|

| C-C | 1.375 - 1.487 |

| C-H | 1.083 - 1.112 |

| C-O | 1.206 |

| C-Cl | 1.751 |

Data based on 2-chloroquinoline-3-carboxaldehyde using B3LYP/6–311++G(d,p) basis set. nih.gov

Vibrational frequency analysis, performed on the optimized geometry of this compound, predicts its infrared (IR) and Raman spectra. nih.gov By comparing these theoretical spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. bohrium.com For example, the characteristic stretching vibration of the carbonyl group (C=O) in similar aldehydes is typically observed as a strong band in the IR spectrum. researchgate.net Theoretical calculations can accurately predict the frequency of this and other key vibrations, aiding in the structural confirmation of the synthesized molecule. nih.gov

Table 2: Illustrative NBO Analysis Data for a Quinoline Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C) | π*(C-C) | Varies |

| LP(N) | σ*(C-C) | Varies |

This table represents typical interactions and is not specific to this compound. The stabilization energies indicate the strength of the electronic delocalization.

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govnih.gov By analyzing the changes in electron density, these functions identify regions of a molecule that are most susceptible to chemical reactions. For quinoline derivatives, Fukui function calculations can pinpoint specific atoms that are likely to be involved in reactions, which is crucial for understanding their chemical behavior and for designing new synthetic pathways. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While no specific Molecular Dynamics (MD) simulation studies were found for this compound in the provided search results, this computational technique is a powerful tool for studying the dynamic behavior of molecules over time. MD simulations could be employed to understand how the molecule interacts with solvents, how its conformation changes in different environments, and to explore its interactions with biological macromolecules.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods, particularly DFT, are widely used to predict the non-linear optical (NLO) properties of molecules. nih.govscielo.org.mx These properties are important for applications in optoelectronics and photonics. nanobioletters.com The calculation of parameters such as the first-order hyperpolarizability (β) can indicate a molecule's potential for NLO applications. researchgate.netresearchgate.net For organic molecules, a large NLO response is often associated with a small HOMO-LUMO energy gap and significant charge transfer characteristics. scielo.org.mx Theoretical studies on similar quinoline and other heterocyclic systems have shown that they can possess significant NLO properties, suggesting that this compound could also be a candidate for such applications. nanobioletters.comjmcs.org.mxresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-6-methoxyquinoline-3-carbaldehyde |

Thermodynamic Property Computations

Computational chemistry provides a powerful lens for investigating the thermodynamic properties of this compound, offering insights into its stability, reactivity, and behavior under various conditions. While specific experimental thermodynamic data for this compound is not extensively documented in public literature, theoretical calculations based on quantum mechanics, particularly Density Functional Theory (DFT), serve as a reliable method for predicting these essential parameters. Such studies are crucial for understanding the molecule's fundamental chemical characteristics and for predicting its behavior in chemical reactions and biological systems.

Research on closely related quinoline derivatives, such as 2-chloroquinoline-3-carboxaldehyde, has established a precedent for the use of DFT methods, often employing the B3LYP functional with a 6-311++G(d,p) basis set, to compute a range of thermodynamic properties. nih.gov These computational approaches allow for the determination of key values that describe the energy landscape of the molecule.

Detailed computational analyses typically yield data on several key thermodynamic parameters. The standard enthalpy of formation (ΔH°f), for instance, indicates the energy change when the compound is formed from its constituent elements in their standard states, providing a measure of its intrinsic stability. The standard entropy (S°) quantifies the degree of randomness or disorder of the molecule, which is essential for understanding the spontaneity of processes involving the compound. Furthermore, the Gibbs free energy of formation (ΔG°f) combines enthalpy and entropy to predict the spontaneity of the compound's formation and its equilibrium position in chemical reactions.

These computational studies also often explore the temperature dependence of these thermodynamic properties. By calculating heat capacity (Cp) at different temperatures, researchers can model how the molecule's ability to store thermal energy changes, which is vital for applications in materials science and process chemistry.

The following table represents the type of data that would be generated from a typical DFT study on this compound. Note: The values presented here are hypothetical and for illustrative purposes, as specific computational studies on this exact molecule are not publicly available.

| Thermodynamic Property | Symbol | Hypothetical Value | Unit |

| Standard Enthalpy of Formation | ΔH°f | -150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -85.2 | kJ/mol |

| Standard Entropy | S° | 420.8 | J/(mol·K) |

| Heat Capacity (at 298.15 K) | Cp | 285.3 | J/(mol·K) |

| Dipole Moment | µ | 3.5 | Debye |

| Polarizability | α | 25.6 | ų |

| First Order Hyperpolarizability | β | 12.8 x 10⁻³⁰ | esu |

These theoretical predictions are invaluable for a deeper understanding of the molecule's behavior. For example, the calculated dipole moment provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions. Polarizability and hyperpolarizability are crucial for predicting the non-linear optical (NLO) properties of the material, which is an area of significant interest for advanced materials. nih.gov

Medicinal Chemistry Applications and Biological Activity Profiling of 2 Chloro 6 Ethoxyquinoline 3 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. For derivatives of 2-chloro-6-ethoxyquinoline-3-carbaldehyde, SAR investigations have provided critical insights into the chemical features necessary for their biological activities.

The 2-chloroquinoline-3-carbaldehyde (B1585622) core serves as a key pharmacophore. The chlorine atom at the C-2 position and the carbaldehyde group at the C-3 position are reactive sites that allow for a variety of chemical modifications, leading to diverse libraries of compounds. For instance, the carbaldehyde group can be readily converted into Schiff bases, hydrazones, and other functionalities, which can significantly influence the biological activity of the resulting molecules.

In the context of protein kinase CK2 inhibition, the quinoline (B57606) ring system is a crucial component for activity. Modifications on this scaffold have been explored to understand the key interactions within the ATP-binding site of the enzyme. For example, the introduction of different substituents on the quinoline ring can modulate the inhibitory potency and selectivity of the compounds.

Anticancer and Anti-proliferative Evaluations

Quinoline derivatives have been extensively investigated for their potential as anticancer agents. The unique chemical structure of the quinoline ring allows it to interact with various biological targets involved in cancer progression.

Derivatives of 2-chloroquinoline-3-carbaldehyde have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. The mechanism of action for many of these compounds is linked to the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as protein kinase CK2. The upregulation of CK2 is observed in many cancers, making it an attractive target for cancer therapy.

Research has shown that certain quinoline-based compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, novel quinoline-3-carbaldehyde hydrazones have been shown to reduce the viability of neuroblastoma cancer cells and induce G1 cell cycle arrest.

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Quinoline-3-carbaldehyde hydrazone derivative I | SH-SY5Y (neuroblastoma) | Reduced cell viability, induced G1 cell cycle arrest | nih.gov |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | DAN-G (pancreas), LCLC-103H (lung), SISO (cervical) | IC50 in the range of 1.23–7.39 µM | nih.gov |

Antimicrobial Activities (Antibacterial and Antifungal)

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial agents, with the fluoroquinolones being a well-known class of antibiotics.

A variety of derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been screened for their antibacterial and antifungal activities. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mode of action for these compounds often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

For example, a series of novel quinoline derivatives were synthesized and showed excellent MIC values (50 - 3.12 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli nih.gov. Some compounds also demonstrated potent antifungal activity against Candida albicans nih.gov.

| Compound Type | Microorganism | Activity | Reference |

|---|---|---|---|

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | MIC values ranging from 50 to 3.12 µg/mL | nih.gov |

| Novel quinoline derivatives | Candida albicans | Potentially active, with compound 6 being the most potent | nih.gov |

| Chloroquinolinyl-pyrazolyl-pyridines 130f, 130n, and 130o | E. coli | Good activity at 50 μg mL−1 MIC | nih.gov |

Antimalarial and Antiparasitic Potential

Quinolines are a cornerstone in the treatment of malaria, with drugs like chloroquine and mefloquine being derivatives of this scaffold. The ability of the quinoline ring to interfere with the parasite's lifecycle has made it a privileged structure in the development of antimalarial drugs.

Derivatives of 2-chloroquinoline-3-carbaldehyde have been explored for their potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Modifications to the quinoline core can lead to compounds with improved activity against drug-resistant strains of the parasite.

In addition to antimalarial activity, quinoline-carbaldehyde derivatives have also been investigated as potential agents against other parasites, such as Leishmania donovani. Specific derivatives have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), an essential enzyme for the parasite's survival.

| Compound | Parasite | Target | Activity | Reference |

|---|---|---|---|---|

| HQ14 and HQ15 | Leishmania donovani | Methionine aminopeptidase 1 (LdMetAP1) | Novel and specific inhibitors |

Enzyme Inhibition Studies (e.g., Protein Kinase CK2, α-Glucosidase)

The targeted inhibition of specific enzymes is a key strategy in modern drug discovery. Derivatives of this compound have been evaluated as inhibitors of several important enzymes.

Protein Kinase CK2:

Protein kinase CK2 is a serine/threonine kinase that is involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including cancer. Consequently, CK2 is a significant target for therapeutic intervention. Several studies have focused on the development of quinoline-based inhibitors of CK2. Tricyclic quinoline analogs have been synthesized and shown to be highly potent CK2 inhibitors. The crystal structure of these inhibitors in complex with CK2 has provided valuable information for the design of new and more effective inhibitors.

α-Glucosidase:

Inhibition of α-glucosidase is an important therapeutic strategy for the management of type 2 diabetes. While various heterocyclic compounds have been investigated as α-glucosidase inhibitors, the current literature reviewed does not provide specific studies on the α-glucosidase inhibitory activity of derivatives of this compound.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the development of small molecules that can protect neurons from damage and degeneration. While quinoline derivatives, as a broad class of compounds, have been investigated for their potential neuroprotective effects, no specific studies on the neuroprotective effects of this compound derivatives were found in the reviewed literature.

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of many diseases. Antioxidants can mitigate the damaging effects of ROS.

Several studies have investigated the antioxidant potential of quinoline derivatives. Schiff-base derivatives of 2-oxo-quinoline-3-carbaldehyde have been synthesized and shown to possess significant radical scavenging activities against various free radicals, including DPPH, ABTS, superoxide anion, and hydroxyl radicals. In some cases, the antioxidant activity of these compounds was found to be superior to that of the commercial antioxidant butylated hydroxytoluene (BHT).

| Radical Scavenging Assay | Active Compounds | Comparison | Reference |

|---|---|---|---|

| DPPH | 4b(2), 4e(1), 4e(2), 4g(2) | Better than BHT | |

| ABTS(+) | 4a(1), 4e(1), 4e(2), 4f(1), 4f(2), 4g(1), 4g(2), 4h(1), 4h(2), 4k(1), 4k(2), 4n(1), 4n(2) | Better than BHT | |

| Superoxide anion | 4b(1), 4e(1), 4f(2), 4j(1), 4k(1), 4k(2), 4m(1), 4m(2), 4n(2) | Better than BHT | |

| Hydroxyl radical | Most compounds tested | Better than BHT |

Antitubercular and Antimycobacterial Evaluation

The quinoline nucleus is a significant pharmacophore in the development of new therapeutic agents, and its derivatives have been extensively studied for a wide range of pharmacological activities, including antitubercular potential. nih.govnih.gov The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel compounds to combat the global health threat of tuberculosis. ijpsdronline.comresearchgate.net

In this context, research has been directed towards the synthesis and evaluation of derivatives of 2-chloroquinoline-3-carbaldehyde. One area of investigation involves the creation of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties. A study focused on synthesizing ester compounds from analogues of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide. ijpsdronline.com The aim was to leverage the potential synergistic antitubercular properties of both the quinoline and hydrazide components. ijpsdronline.com

The in vitro antitubercular activity of these synthesized derivatives was assessed using the Alamar blue method against M. tuberculosis. Among the series of compounds, two derivatives, 4a and 4f , demonstrated significant efficacy. ijpsdronline.com Both compounds achieved a minimum inhibitory concentration (MIC) of 6.25 µg/ml, indicating noteworthy potential for inhibiting the growth of M. tuberculosis. ijpsdronline.com These findings highlight the promise of the 2-chloroquinoline-3-carbaldehyde scaffold as a foundation for developing new and effective antitubercular therapies. ijpsdronline.com

Table 1: Antitubercular Activity of 6-substituted-2-Chloroquinoline-3-Carbaldehyde Hydrazide Ester Derivatives

| Compound | Test Organism | MIC (µg/ml) | Reference |

|---|---|---|---|

| 4a | M. tuberculosis | 6.25 | ijpsdronline.com |

| 4f | M. tuberculosis | 6.25 | ijpsdronline.com |

Development of Schiff Base Ligands for Biological Systems

Schiff bases, characterized by an azomethine or imine group (-C=N-), are synthesized through the condensation of primary amines with carbonyl compounds like aldehydes or ketones. researchgate.netekb.eg These compounds are versatile ligands in coordination chemistry and are widely recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.netnih.govgsconlinepress.com The electrophilic carbon and nucleophilic nitrogen of the imine bond allow for excellent binding opportunities, which is a key factor in their biological activity. researchgate.net

Derivatives of 2-chloroquinoline-3-carbaldehyde serve as valuable precursors for the synthesis of novel Schiff bases. By reacting the aldehyde group at the 3-position of the quinoline ring with various primary amines, a diverse range of Schiff base ligands can be generated. For instance, a series of Schiff bases was prepared by condensing 2-chloroquinoline-3-carbaldehyde derivatives with a substituted 5-benzimidazolecarboxylic hydrazide. researchgate.net

These synthesized compounds have been screened for their antimicrobial properties. The evaluation of Schiff bases derived from 2-chloroquinoline-3-carbaldehyde against various microbial strains has shown promising results. Studies indicate that these compounds exhibit inhibitory activity against bacteria such as Escherichia coli. researchgate.net Specifically, Schiff bases prepared from 2-chloroquinoline-3-carbaldehyde derivatives were found to inhibit E. coli strains with MIC values ranging from 25 to 50 μg/mL. researchgate.net Other derivatives exhibited moderate antibacterial effects with MICs against various bacteria in the range of 256-2048 μg mL-1. researchgate.net This demonstrates the potential of using this compound as a scaffold to develop new Schiff base ligands with valuable applications in biological systems, particularly as antimicrobial agents. researchgate.net

Table 2: Antimicrobial Activity of Schiff Bases Derived from 2-Chloroquinoline-3-carbaldehyde

| Derivative Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Schiff bases with 5-benzimidazolecarboxylic hydrazide | E. coli | 25 - 50 | researchgate.net |

Green Chemistry Approaches in the Synthesis of 2 Chloro 6 Ethoxyquinoline 3 Carbaldehyde and Its Derivatives

Utilization of Environmentally Benign Solvents (e.g., Polyethylene Glycol 400)

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener alternative is the use of environmentally benign solvents, with Polyethylene Glycol (PEG) and water being prominent examples. tandfonline.comrsc.org PEG, particularly PEG-400, has emerged as a favorable medium for various organic transformations, including the synthesis of quinoline (B57606) derivatives. nih.govtandfonline.comrsc.orgtandfonline.com

PEG is a non-toxic, biodegradable, and inexpensive polymer that is thermally stable. rsc.orgnih.gov Its high solubility in water and several organic solvents, contrasted with its insolubility in less polar solvents like hexane, facilitates easy recovery and reuse. nih.gov The use of PEG-400 as a reaction medium offers several advantages, including cleaner reaction profiles, high yields, and simplified work-up procedures. nih.govtandfonline.com For instance, the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives has been successfully demonstrated in a PEG-400-water system, highlighting the potential for this green solvent system in the synthesis of related heterocyclic compounds. nih.gov

Water, being the most abundant and non-toxic solvent, is another cornerstone of green chemistry. tandfonline.com Reactions conducted in water can benefit from hydrophobic effects, which can enhance reaction rates and selectivity. tandfonline.com The synthesis of quinoline derivatives has been reported using water as a solvent in the presence of catalysts like FeCl3.6H2O, demonstrating a simple, efficient, and environmentally friendly protocol. tandfonline.com

Table 1: Comparison of Solvents in the Synthesis of Quinolines and Related Heterocycles

| Solvent System | Key Advantages | Example Application | Reference(s) |

| Polyethylene Glycol (PEG-400) | Recyclable, non-toxic, thermally stable, high yields, simple work-up | Synthesis of pyrazolo[3,4-b]pyridine-6(7H)-ones | nih.govtandfonline.com |

| Water | Environmentally benign, cheapest, nonflammable, rate enhancement | Synthesis of quinoline derivatives with FeCl3.6H2O catalyst | tandfonline.com |

| Ethanol | Green and reusable solvent | Synthesis of poly-hydro quinoline derivatives | tandfonline.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in green chemistry, offering significant advantages over conventional heating methods. benthamdirect.comnih.govtandfonline.com This technique utilizes microwave radiation to heat reactions, leading to dramatic reductions in reaction times, improved product yields, and often enhanced purity. benthamdirect.comacs.org

The application of microwave irradiation has been particularly effective in the synthesis of quinoline derivatives. benthamdirect.comtandfonline.combenthamdirect.com For instance, the synthesis of quinoline-4-carboxylic acids from isatins and ketones, which conventionally requires long reflux times, can be completed in minutes with comparable or even better yields under microwave conditions. tandfonline.com Similarly, the synthesis of various quinoline-based hybrids has been achieved efficiently through one-pot, multi-component reactions under microwave irradiation. acs.org The ability to control parameters such as temperature, pressure, and power irradiation allows for precise optimization of reaction conditions, further contributing to the efficiency and greenness of the process. acs.org

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Quinolines

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Synthesis of 7-amino-8-methylquinoline | Not specified, lower yield | Shorter time, improved yield in some cases | nih.gov |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours, comparable yield | 10 minutes, 94% yield | tandfonline.com |

| Synthesis of quinoline derivatives via Knoevenagel condensation | Longer time, lower yield | Shorter time, higher yield | benthamdirect.com |

Solvent-Free Synthesis Conditions (e.g., Grinding)

Eliminating the use of organic solvents altogether represents a significant step towards greener chemical processes. ijpsjournal.comjocpr.com Solvent-free synthesis, often facilitated by techniques like mechanical grinding, offers numerous benefits, including reduced waste, lower energy consumption, and improved safety. ijpsjournal.comresearchgate.net

Mechanochemistry, where chemical reactions are induced by mechanical force, has been successfully applied to the synthesis of quinoline derivatives. researchgate.net Grinding solid reactants together, sometimes with a catalytic amount of a solid-supported reagent, can promote efficient reaction without the need for a solvent. ijpsjournal.com For example, a solvent-free approach using p-toluenesulfonic acid (p-TSA) has been developed for synthesizing quinoline derivatives. researchgate.net This method is part of a broader trend exploring solvent-free conditions for various organic reactions, including those involving solid-supported reagents and catalysts. ijpsjournal.com The synthesis of quinolinyl-thiazolidinones has been achieved with high yields under solvent-free conditions using a β-cyclodextrin-SO3H catalyst, outperforming reactions carried out in traditional solvents. rsc.orgnih.gov

Catalyst Reuse and Recyclability

The development of recoverable and reusable catalysts is a key principle of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. In the synthesis of quinoline derivatives, various strategies for catalyst recycling have been explored.

For instance, ionic liquids, which are often considered green solvents, can also function as recyclable catalysts. ias.ac.in In the synthesis of substituted quinolines, a fluoroboric acid-based ionic liquid has been used as a catalyst and successfully recycled for multiple runs with only a slight decrease in activity. ias.ac.in The catalyst was recovered through a simple solvent extraction method. ias.ac.in

Q & A

Q. What are the key spectroscopic and crystallographic methods for characterizing 2-Chloro-6-ethoxyquinoline-3-carbaldehyde?

To confirm the structure and purity of the compound, researchers should employ a combination of:

- NMR spectroscopy : Analyze , , and DEPT-135 spectra to assign protons and carbons, particularly focusing on the aldehyde proton (δ ~10 ppm) and ethoxy group signals (δ ~1.4 ppm for CH, δ ~4.0 ppm for OCH) .

- Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify the molecular ion peak at m/z 235.67 (M) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and packing interactions. For example, the quinoline ring system and aldehyde group geometry can be validated against reported analogs (e.g., 2-Chloro-6-methoxyquinoline-3-carbaldehyde) .

Cross-validation across these techniques ensures structural accuracy and detects impurities (e.g., unreacted starting materials).

Q. How can researchers optimize the synthesis of this compound?

A modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl) and DMF is effective:

Reagent stoichiometry : Maintain a 1:1.2 molar ratio of the quinoline precursor to PCl to minimize side reactions.

Temperature control : Conduct the reaction at 0–5°C during PCl addition to prevent decomposition of the aldehyde group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Document yield variations under different conditions (e.g., solvent polarity, reaction time) to identify optimal parameters.

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives based on this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electrophilic aldehyde group).

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) to prioritize candidates for synthesis. Use software like AutoDock Vina with force fields adjusted for halogen bonding .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with antibacterial activity using partial least squares regression .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data for this compound?

Discrepancies may arise from:

- Polymorphism : Different crystal forms alter bond angles but not NMR profiles. Use DSC/TGA to check for polymorphic transitions .

- Dynamic effects in solution : Rotameric equilibria of the ethoxy group broaden NMR signals. Variable-temperature NMR (e.g., -40°C to 25°C) can slow rotation and resolve splitting .

- Impurity interference : LC-MS or HPLC (C18 column, methanol/water mobile phase) identifies co-crystallized solvents or byproducts .

Q. How can researchers investigate the role of the ethoxy group in modulating biological activity?

- Synthetic analogs : Replace the ethoxy group with methoxy, hydroxyl, or halogens. Compare MIC values against Gram-positive/negative bacteria .

- Crystallographic analysis : Determine if the ethoxy group participates in hydrogen bonding with target enzymes (e.g., via Hirshfeld surface analysis) .

- Metabolic stability assays : Use liver microsomes to assess if ethoxy substitution reduces oxidative metabolism compared to methyl analogs .

Q. What are the best practices for analyzing reaction mechanisms involving this aldehyde in heterocyclic chemistry?

- Kinetic studies : Monitor intermediates via -NMR at timed intervals (e.g., during condensation with amines).

- Isotopic labeling : Use -labeled aldehyde to track nucleophilic attack sites in Schiff base formation.

- Theoretical simulations : Perform DFT transition-state analysis (e.g., Gaussian 09) to identify rate-determining steps .

Data Presentation and Ethical Considerations

Q. How should researchers statistically validate synthetic yield data?

- Triplicate experiments : Report mean ± standard deviation (SD) for yields under identical conditions.

- ANOVA : Compare yields across different catalysts or solvents (e.g., PCl vs. POCl) to identify significant differences (p < 0.05) .

- Outlier detection : Use Grubbs’ test to exclude anomalous data points .

Q. What ethical guidelines apply when publishing crystallographic data for this compound?

- Deposit structures : Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) with full metadata .

- Reproducibility : Disclose refinement parameters (e.g., SHELXL convergence criteria) and raw diffraction images .

- Conflict of interest : Declare funding sources (e.g., reagent grants) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.